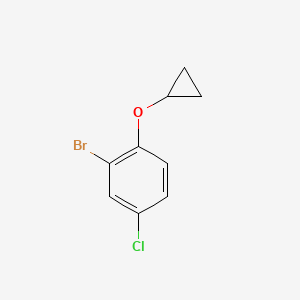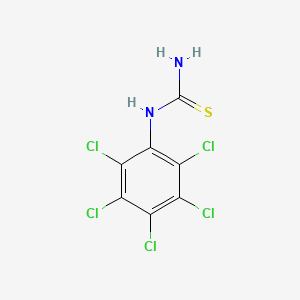
N-(Cyclohex-2-en-1-yl)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclohex-2-en-1-yl)-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclohexene ring attached to the nitrogen atom of an aniline moiety, with a methoxy group (-OCH3) attached to the para position of the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-2-en-1-yl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclohex-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclohex-2-en-1-yl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Cyclohex-2-en-1-yl)-4-methoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(Cyclohex-2-en-1-yl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(Cyclohex-2-en-1-yl)-4-methoxyaniline can be compared with other similar compounds, such as:
N-(Cyclohex-2-en-1-yl)aniline: Lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxyaniline: Lacks the cyclohexene ring, leading to different reactivity and applications.
N-(Cyclohex-2-en-1-yl)-4-chloroaniline:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84487-66-1 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-cyclohex-2-en-1-yl-4-methoxyaniline |
InChI |
InChI=1S/C13H17NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h3,5,7-11,14H,2,4,6H2,1H3 |
InChI-Schlüssel |
GEPLNXZZTHXYOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)




![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)

![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)





